去甲硫代西地那非-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

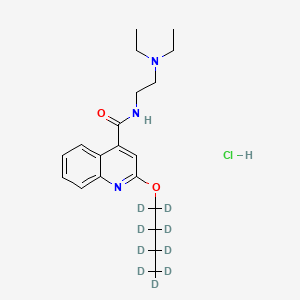

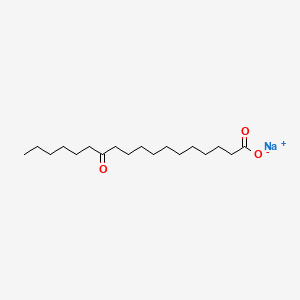

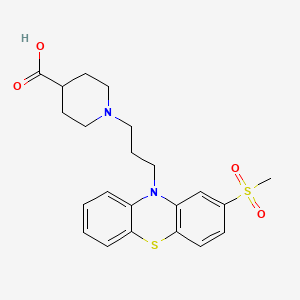

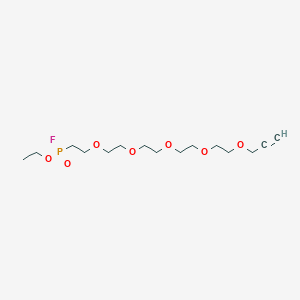

Desmethyl Thiosildenafil-d8 is a biochemical used for proteomics research . It is the labelled analogue of Desmethyl Thiosildenafil, which is a Sildenafil thiono analog, a novel pyrazolopyrimidinethione as a PDE5 inhibitor .

Molecular Structure Analysis

The molecular formula of Desmethyl Thiosildenafil-d8 is C21H20D8N6O3S2 . The molecular weight is 484.66 .科学研究应用

在补充剂中的鉴定和表征

作为西地那非类似物,去甲硫代西地那非-d8 主要用于在保健补充剂中进行鉴定和表征,而不是用于直接的生物或治疗应用。研究重点是分离、结构阐明和检测膳食补充剂中西地那非和硫代西地那非类似物(包括this compound),这些补充剂以增强性功能为卖点。这些研究采用了高级分析技术,如高分辨率质谱 (MS)、核磁共振 (NMR) 光谱和液相色谱-串联质谱 (LC-MS/MS),以确定这些化合物在复杂混合物中的存在和结构。

例如,Kee 等人(2012 年)通过 NMR、MS 和光谱方法在保健补充剂中鉴定出两种新的磷酸二酯酶-5 抑制剂 (PDE-5),包括一种西地那非类似物和一种硫代西地那非类似物。类似地,Han 等人(2014 年)在一种天然保健食品中发现了一种新的 PDE-5 抑制剂,后来使用制备性 HPLC 和几种光谱技术将其鉴定为丙氧苯基硫代西地那非类似物。这些研究强调了在不受监管的补充剂中检测和表征西地那非类似物所涉及的分析挑战和技术,突出了对此类产品掺假问题的担忧(Kee 等人,2012 年) (Han 等人,2014 年)。

分析方法开发

对this compound 的进一步研究涉及开发分析方法以检测和量化其在生物基质中的含量。这项工作对于支持药代动力学研究、了解药物代谢和监测产品掺假至关重要。例如,Challa 等人(2010 年)开发了一种液相色谱-串联质谱 (LC–MS/MS) 方法,用于同时定量人血浆中的西地那非及其代谢物 N 去甲西地那非,使用西地那非-d8 和 N-去甲西地那非-d8 作为内标。该方法展示了在临床和法医调查中准确、灵敏地分析西地那非及其类似物的技术能力(Challa 等人,2010 年)。

安全和危害

未来方向

Desmethyl Thiosildenafil-d8, like other biochemicals, is likely to continue playing a crucial role in proteomics research . One study developed a method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma using sildenafil-d8, N-desmethyl sildenafil-d8 as internal standards . This indicates potential future directions in analytical methods development and pharmacokinetic studies.

作用机制

Target of Action

Desmethyl Thiosildenafil-d8 is a deuterated analog of Sildenafil . Sildenafil is a medication used primarily to treat erectile dysfunction and pulmonary arterial hypertension . It belongs to a class of drugs called phosphodiesterase type 5 (PDE5) inhibitors . Therefore, the primary target of Desmethyl Thiosildenafil-d8 is likely to be PDE5.

Mode of Action

As a PDE5 inhibitor, Desmethyl Thiosildenafil-d8 is expected to prevent the degradation of cyclic guanosine monophosphate (cGMP) by PDE5 . This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation . These effects enhance blood flow to certain areas of the body, such as the penis in the case of erectile dysfunction treatment .

Biochemical Pathways

The inhibition of PDE5 and the subsequent increase in cGMP levels trigger a cascade of biochemical events. Elevated cGMP levels activate protein kinase G (PKG), which then phosphorylates multiple targets, leading to the relaxation of smooth muscle cells . This relaxation process involves a decrease in intracellular calcium levels, which is facilitated by the sequestration of calcium ions into the sarcoplasmic reticulum and the extrusion of calcium ions out of the cells .

Pharmacokinetics

Sildenafil is typically taken orally and is absorbed rapidly in the body . It is metabolized primarily by the liver and its metabolites are excreted in the feces and urine .

Result of Action

The primary result of Desmethyl Thiosildenafil-d8 action is the relaxation of smooth muscle cells, leading to vasodilation . In the context of erectile dysfunction treatment, this enhances blood flow to the penis, facilitating erection in response to sexual stimulation

Action Environment

The action of Desmethyl Thiosildenafil-d8, like many other pharmaceuticals, can be influenced by various environmental factors. These can include the presence of food in the stomach at the time of drug administration, the user’s age, liver and kidney function, and potential interactions with other medications . .

属性

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDTWBKYCKLNLA-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675816 |

Source

|

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215321-44-0 |

Source

|

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)